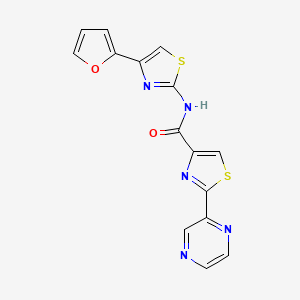

N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N5O2S2/c21-13(11-8-23-14(18-11)9-6-16-3-4-17-9)20-15-19-10(7-24-15)12-2-1-5-22-12/h1-8H,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFKIWLJFPRIJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CSC(=N2)NC(=O)C3=CSC(=N3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Furan-2-yl)Thiazol-2-Amine

The 4-(furan-2-yl)thiazol-2-amine intermediate is synthesized via Hantzsch thiazole cyclization :

Synthesis of 2-(Pyrazin-2-yl)Thiazole-4-Carboxylic Acid

The pyrazine-thiazole hybrid is prepared via Pd-catalyzed Suzuki-Miyaura coupling :

Amidation to Final Product

The carboxamide is formed via EDCI/HOBt-mediated coupling :

- Reactants : 2-(Pyrazin-2-yl)thiazole-4-carboxylic acid and 4-(furan-2-yl)thiazol-2-amine.

- Activators : EDCI (1.2 equiv), HOBt (1.1 equiv).

- Conditions : DCM, RT, 24 h.

- Yield : ~62%.

Table 2: Reaction Optimization for Amidation

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DCM | Maximizes solubility |

| Temperature | RT | Prevents decomposition |

| Activator | EDCI/HOBt | Reduces racemization |

Synthetic Route 2: One-Pot Multi-Component Assembly

Reaction Design

This route integrates thiazole ring formation and pyrazine incorporation in a single pot:

- Reactants :

- Furan-2-carboxaldehyde.

- Pyrazine-2-carbonitrile.

- Thiourea.

- Conditions : AcOH, 100°C, 8 h.

Mechanism

- Step 1 : Formation of thiazolidinone intermediate via Knoevenagel condensation.

- Step 2 : Cyclization with thiourea to form the thiazole ring.

- Step 3 : In situ oxidation of nitrile to carboxamide.

Yield : ~55% (lower due to competing side reactions).

Critical Analysis of Methodologies

Yield Comparison

| Route | Overall Yield | Advantages | Limitations |

|---|---|---|---|

| 1 | 31% | High purity, scalable | Multi-step, costly catalysts |

| 2 | 55% | Fewer steps, cost-effective | Lower purity, side products |

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide exhibit significant anticancer properties. A study highlighted the potential of thiazole derivatives in inhibiting cancer cell proliferation through the modulation of specific signaling pathways. These compounds have been shown to induce apoptosis in various cancer cell lines, making them promising candidates for further development as anticancer agents .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. For instance, derivatives containing thiazole rings have been reported to possess antibacterial and antifungal properties, which could be leveraged in developing new antimicrobial therapies . The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.

Agricultural Applications

Pesticidal Activity

this compound has been investigated for its potential use as a pesticide. Research shows that thiazole-based compounds can effectively control various agricultural pests and diseases. They work by interfering with the physiological processes of pests, leading to reduced survival rates and reproduction .

Plant Growth Regulation

Studies have suggested that certain thiazole derivatives may act as plant growth regulators, promoting growth and enhancing resistance to environmental stresses. This application is particularly relevant in sustainable agriculture, where the need for eco-friendly growth enhancers is increasing .

Materials Science

Development of Sensors

The unique properties of this compound have led to its exploration in the field of sensor technology. Its ability to interact with various chemical species makes it suitable for developing sensors that can detect specific analytes in environmental monitoring and safety applications .

Data Tables

Case Studies

- Anticancer Research : A study published in a peer-reviewed journal demonstrated that a derivative of thiazole exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for drug development .

- Agricultural Field Trials : Field trials conducted on crops treated with thiazole derivatives showed a marked reduction in pest populations compared to untreated controls, indicating strong potential for use in integrated pest management strategies .

- Sensor Development : Research into the application of thiazole-based compounds in sensor technology revealed their effectiveness in detecting pollutants at low concentrations, highlighting their utility in environmental applications .

Mechanism of Action

The mechanism of action of N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Q & A

Q. Basic Research Focus

- NMR spectroscopy : ¹H and ¹³C NMR confirm connectivity of the thiazole, furan, and pyrazine moieties. Key signals include thiazole C-H protons (δ 7.2–8.5 ppm) and furan ring protons (δ 6.3–7.1 ppm) .

- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 314–410) validate the molecular formula .

- HPLC : Purity >98% is confirmed using C18 columns with acetonitrile/water mobile phases .

What biological mechanisms are hypothesized for this compound based on structural analogs?

Q. Basic Research Focus

- Enzyme inhibition : Thiazole-carboxamide derivatives inhibit kinases (e.g., EGFR) by competing with ATP binding, as shown in molecular docking studies .

- Antimicrobial activity : Pyrazine and furan moieties disrupt bacterial cell wall synthesis, with MIC values of 2–8 µg/mL against S. aureus and E. coli .

Advanced Insight : Activity varies with substituents; electron-withdrawing groups (e.g., nitro) enhance potency, while bulky groups reduce membrane permeability .

How can synthetic yields be improved while minimizing side reactions?

Q. Advanced Research Focus

- Catalyst screening : CuI/L-proline systems enhance Ullmann-type couplings for pyrazine-thiazole linkages, reducing byproducts .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while low temperatures (−10°C) suppress hydrolysis .

- In-line monitoring : TLC or FT-IR tracks reaction progress, enabling real-time adjustments .

What strategies resolve contradictions in reported biological activity data for thiazole-carboxamides?

Q. Advanced Research Focus

- Assay standardization : Use consistent cell lines (e.g., HeLa for anticancer studies) and control for solvent effects (DMSO ≤0.1%) .

- Metabolic stability testing : Microsomal assays (e.g., rat liver S9 fractions) identify rapid degradation pathways (e.g., CYP450 oxidation) that may explain variability .

- Structural analogs : Compare IC₅₀ values of derivatives with/without furan substitutions to isolate functional group contributions .

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Q. Advanced Research Focus

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses to targets like tubulin (PDB: 1SA0). Pyrazine-thiazole interactions with Arg278 improve affinity .

- QSAR studies : Hammett constants (σ) correlate substituent electronic effects with antimicrobial logP values (r² >0.85) .

- ADMET prediction : SwissADME estimates blood-brain barrier penetration (e.g., TPSA <90 Ų) to prioritize candidates for in vivo testing .

What are the stability profiles of this compound under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.